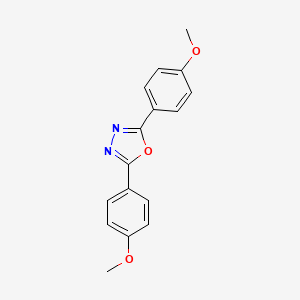

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

847-39-2 |

|---|---|

分子式 |

C16H14N2O3 |

分子量 |

282.29 g/mol |

IUPAC 名称 |

2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C16H14N2O3/c1-19-13-7-3-11(4-8-13)15-17-18-16(21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |

InChI 键 |

ASDRGEKUFQCMBN-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |

产品来源 |

United States |

Computational Chemistry and Theoretical Investigations of 2,5 Bis 4 Methoxyphenyl 1,3,4 Oxadiazole

Quantum Chemical Modeling Approaches

Quantum chemical modeling is instrumental in understanding the fundamental properties of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole at the atomic and electronic levels. Various computational methods are employed to predict its behavior and characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying oxadiazole derivatives due to its balance of accuracy and computational cost. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is frequently employed for these calculations. mdpi.comsciensage.infoajchem-a.com

DFT is used to determine the optimized molecular geometry of this compound in its ground state. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles. For the core 1,3,4-oxadiazole (B1194373) ring, studies show it to be essentially planar. nih.gov The two methoxyphenyl rings are inclined at slight dihedral angles with respect to the central oxadiazole ring. nih.gov Theoretical geometry optimizations are often in good agreement with experimental data obtained from X-ray crystallography. acu.edu.in

Investigations into the electronic structure provide insights into the distribution of electrons within the molecule. DFT calculations have been used to study this compound as a potential corrosion inhibitor, where its electronic properties are key to its function. sciensage.inforesearchgate.net

Table 1: Selected Optimized Geometrical Parameters from DFT Calculations (Note: The following is an illustrative table based on typical findings for this class of compounds, as specific values for this exact molecule can vary between studies.)

| Parameter | Typical Calculated Value |

| C-O (oxadiazole ring) | ~1.37 Å |

| C-N (oxadiazole ring) | ~1.31 Å |

| N-N (oxadiazole ring) | ~1.40 Å |

| C=N (oxadiazole ring) | ~1.29 Å |

| Dihedral Angle (Phenyl-Oxadiazole) | ~8-12° |

While DFT is prevalent, other quantum chemical methods are also utilized. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure without empirical parameters. nih.gov These methods can be computationally intensive but are valuable for benchmarking and confirming results from other approaches. For similar molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, ab initio HF and various DFT methods have been used to investigate molecular structure and vibrational frequencies. semanticscholar.org

Semi-empirical methods, which incorporate some experimental data to simplify calculations, offer a faster alternative for predicting molecular properties, although with potentially lower accuracy than ab initio or DFT methods. These are particularly useful for screening large numbers of molecules or for systems where higher-level computations are not feasible.

Analysis of Electronic Properties and Reactivity Descriptors

Theoretical calculations provide a wealth of information about the electronic properties and reactivity of this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. asianpubs.org The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. sciensage.info

For this compound, the HOMO is typically localized over the entire molecule, including the phenyl rings and the oxadiazole core, indicating multiple sites for electron donation. The LUMO is also generally distributed across the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com DFT calculations are commonly used to determine these energy levels. asianpubs.org Studies on related oxadiazole derivatives show that the HOMO-LUMO gap is a significant parameter in assessing their potential as corrosion inhibitors and in other applications. electrochemsci.org

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Calculated Value (eV) |

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP surface illustrates regions of positive and negative electrostatic potential. researchgate.net

In MEP maps of 1,3,4-oxadiazole derivatives, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. ajchem-a.com For this compound, these negative regions are generally located around the nitrogen atoms of the oxadiazole ring and the oxygen atoms of the methoxy groups. ajchem-a.comresearchgate.net

Regions of positive potential (colored blue) are electron-deficient and represent sites for potential nucleophilic attack. researchgate.net These are often found around the hydrogen atoms of the molecule. ajchem-a.com The MEP analysis provides a clear visual guide to the molecule's reactivity, which is consistent with the electronic effects of the constituent atoms and functional groups. researchgate.net

Global and Local Reactivity Indices (e.g., Hardness, Softness, Fukui Functions)

Global and local reactivity descriptors are fundamental concepts in conceptual DFT that help in predicting the chemical reactivity and stability of a molecule. These indices are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include chemical potential (μ), chemical hardness (η), and global softness (S).

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. ajchem-a.com It is a critical factor in assessing the stability of materials for electronic devices. semanticscholar.org

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease of modifying the electron cloud.

While specific DFT studies detailing the global reactivity indices for this compound are not extensively documented in the searched literature, calculations on analogous 1,3,4-oxadiazole derivatives provide representative insights. For instance, studies on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using the B3LYP/6-311++G(d,p) level of theory are used to determine these properties and assess kinetic stability. ajchem-a.com The calculation of chemical hardness is a common practice to predict the stability of molecules intended for charge transport and luminescent applications. semanticscholar.org

Table 1: Representative Global Reactivity Descriptors for an Analogous Oxadiazole Compound This table presents data for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate typical values as specific data for the title compound was not available in the searched literature.

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | Measures the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic nature of a molecule. |

Local Reactivity (Fukui Functions): Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Molecular Electrostatic Potential (MEP) surface analysis serves a similar purpose, visually indicating the regions prone to electrophilic attack. ajchem-a.com For example, in related oxadiazole structures, the nitrogen atoms of the oxadiazole ring are often identified as the binding sites for electrophilic attack. ajchem-a.com

Theoretical Studies on Photophysical Properties

The photophysical properties of 1,3,4-oxadiazole derivatives are of significant interest due to their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. semanticscholar.org TD-DFT is the primary computational tool for predicting these properties. semanticscholar.org

Absorption and Emission Spectra Predictions

Theoretical calculations can predict the maximum absorption (λabs) and emission (λem) wavelengths, which correspond to electronic transitions, typically from the HOMO to the LUMO (π → π* transition). mdpi.com

For 1,3,4-oxadiazole derivatives, strong absorption bands are typically observed in the near-UV region. nih.gov The parent compound, 2,5-diphenyl-1,3,4-oxadiazole (PPD), and its derivatives are known to be fluorescent. pku.edu.cn Theoretical studies on analogous compounds, such as oxazole derivatives, have shown that TD-DFT calculations can accurately predict these transitions and the associated Stokes shift (the difference between absorption and emission maxima). The introduction of substituents, like the methoxy groups in this compound, is expected to modulate these properties by altering the energies of the frontier orbitals.

Table 2: Predicted Photophysical Properties for an Analogous Oxazole-based Compound Data for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) is shown to provide context on typical theoretical predictions for related heterocyclic systems.

| Parameter | Calculated Value |

|---|---|

| Maximum Absorption Wavelength (λabs) | 360 nm |

| Maximum Emission Wavelength (λem) | 412 nm |

| Stokes Shift | 52 nm |

Non-Linear Optical (NLO) Properties

Organic molecules with significant NLO properties are crucial for applications in optical data storage, communications, and switching. The 1,3,4-oxadiazole core is a valuable component in NLO chromophores. Theoretical calculations using DFT are employed to predict NLO behavior by calculating the first-order hyperpolarizability (β). bohrium.com A high β value indicates a strong NLO response. The design of such molecules often involves connecting electron-donating and electron-accepting groups through a π-conjugated bridge to create a polarized system. While this compound has a symmetric D-π-A-π-D-like structure (where the oxadiazole is the acceptor and methoxyphenyl groups are donors), its NLO properties are an active area of investigation. Quantum chemical calculations on other oxadiazole derivatives have shown them to be promising candidates for NLO materials. bohrium.com

Simulation of Charge Transport Phenomena

The 1,3,4-oxadiazole moiety is well-established as an electron-transporting unit in materials for OLEDs. semanticscholar.org Computational models are essential for predicting the charge transport characteristics of these materials, primarily by calculating reorganization energies and charge carrier mobilities.

Reorganization Energies for Electron and Hole Transport

The reorganization energy (λ) is a critical parameter that governs the charge transfer rate between adjacent molecules. It is defined as the energy required to relax the geometry of a molecule from its neutral state to its charged state and vice versa. A lower reorganization energy facilitates faster charge transfer. The total reorganization energy has two components: internal (λint), related to the geometry change of the single molecule, and external (λext), related to the polarization of the surrounding medium.

For organic semiconductors, both hole (λh) and electron (λe) reorganization energies are calculated. Materials with low values of λe are generally efficient electron transporters. Computational studies on oxazole and thiazole-based compounds have shown that DFT is a reliable method for predicting these values. For example, the calculated λe of an oxazole derivative was found to be 0.223 eV, which is smaller than that of the well-known n-type material perfluoropentacene (0.250 eV), indicating excellent electron transport potential. Similarly, studies on mercapto-oxadiazole derivatives highlight the importance of small reorganization energies for identifying potential ambipolar charge transport materials. semanticscholar.org

Table 3: Representative Reorganization Energies for n-type Materials This table provides context by comparing the calculated electron reorganization energy (λe) of an analogous oxazole derivative with established electron transport materials.

| Compound/Material | Electron Reorganization Energy (λe) in eV |

|---|---|

| BMPO (Oxazole Derivative) | 0.223 |

| mer-Alq3 | 0.276 |

| Perfluoropentacene | 0.250 |

Theoretical Prediction of Charge Carrier Mobilities

Charge carrier mobility (μ) is a measure of how quickly an electron or hole can move through a material when an electric field is applied. High mobility is essential for efficient device performance. Theoretical predictions of mobility are based on Marcus theory, which relates the charge transfer rate to the reorganization energy and the electronic coupling (transfer integral, V) between adjacent molecules.

Materials with high transfer integrals and low reorganization energies are expected to exhibit high charge carrier mobilities. For oxadiazole-based materials, which are known for their electron transport properties, a high electron mobility (μe) is desirable. Computational studies on related systems have demonstrated that superior electron mobility can be achieved when the electron reorganization energy is smaller than the hole reorganization energy. The prediction of these properties allows for the rational design of new, high-performance materials for organic electronics. semanticscholar.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its chemical and physical properties. Conformational analysis and molecular dynamics simulations provide valuable insights into the molecule's preferred spatial arrangements, flexibility, and the energy landscapes governing its structural transitions.

Conformational Analysis

Crystallographic studies have provided a detailed picture of the solid-state conformation of this compound. In the crystalline form, the 1,3,4-oxadiazole ring is essentially planar. nih.gov The two terminal 4-methoxyphenyl rings are not coplanar with the central heterocyclic ring. Instead, they are twisted at specific dihedral angles. One phenyl ring is inclined at a dihedral angle of 8.06°, while the other is inclined at 11.21° with respect to the 1,3,4-oxadiazole ring. nih.gov The dihedral angle between the two phenyl rings themselves is 11.66°. nih.gov This non-planar conformation is a result of a balance between the stabilizing effects of π-conjugation, which would favor planarity, and the destabilizing effects of steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the oxadiazole ring.

Theoretical studies, often employing Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule in the gas phase. By systematically rotating the phenyl rings relative to the oxadiazole core, a potential energy profile can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the rotational barriers. For molecules with similar structures, such as 2,5-diphenyl-1,3,4-oxadiazole, computational studies have been instrumental in understanding their electronic and optical properties, which are closely linked to their conformation.

The conformational landscape of this compound is expected to feature multiple low-energy conformers. A study on the related 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole identified two nearly isoenergetic conformers, described as anti and syn, based on the relative orientation of the amino and methoxy groups. While the target molecule of this article does not have an amino group, the principle of different spatial arrangements of the methoxy groups leading to distinct conformers is applicable.

Below is a data table summarizing the key dihedral angles found in the solid-state structure of this compound.

| Dihedral Angle | Value (°) |

| Phenyl Ring 1 vs. Oxadiazole Ring | 8.06 |

| Phenyl Ring 2 vs. Oxadiazole Ring | 11.21 |

| Phenyl Ring 1 vs. Phenyl Ring 2 | 11.66 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a simulated environment, such as in a solvent or at a specific temperature. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

An MD simulation of this compound would likely reveal the flexibility of the molecule, particularly the rotational dynamics of the two 4-methoxyphenyl rings. The simulation would show fluctuations of the dihedral angles around their equilibrium values. It would also be possible to observe transitions between different conformational states, providing insights into the energy barriers for these rotations.

Key parameters that can be extracted from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, higher RMSF values would be expected for the atoms of the rotating phenyl rings.

Dihedral Angle Distributions: To map the probability of finding the phenyl rings at particular orientations relative to the oxadiazole ring.

Solvent Accessible Surface Area (SASA): To understand how the conformation of the molecule affects its exposure to a solvent.

The following table outlines the expected outcomes from a hypothetical molecular dynamics simulation of this compound.

| Simulation Parameter | Expected Observation | Significance |

| RMSD of the oxadiazole core | Low and stable | Indicates a rigid central heterocyclic ring. |

| RMSF of the phenyl rings | Higher than the oxadiazole core | Demonstrates the rotational flexibility of the phenyl substituents. |

| Dihedral Angle Distributions | Peaks around the low-energy conformations | Reveals the most probable orientations of the phenyl rings. |

| Conformational Transitions | Occasional jumps between stable conformers | Provides information on the timescale and energy barriers of conformational changes. |

Advanced Applications and Functionalization Strategies of 2,5 Bis 4 Methoxyphenyl 1,3,4 Oxadiazole in Materials Science

Organic Electronic and Optoelectronic Materials Development

The unique electronic properties of the 1,3,4-oxadiazole (B1194373) core, specifically its electron-deficient nature, make its derivatives, including 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, promising candidates for a variety of organic electronic and optoelectronic applications. Derivatives of 1,3,4-oxadiazole are noted for their high electron affinity, efficient fluorescence, and excellent thermal stability, which are crucial characteristics for materials used in electronic devices researchgate.net.

In the field of Organic Light-Emitting Diodes (OLEDs), 2,5-diaryl-1,3,4-oxadiazole compounds are well-regarded for their structural suitability as effective electron-transporting materials researchgate.netrsc.org. The inherent high electron mobility and fluorescence efficiency of the 1,3,4-oxadiazole moiety can significantly improve the performance of OLED devices by facilitating electron injection and transport researchgate.net. Consequently, this compound is investigated for its potential in these devices, either as a component of an electron transport layer (ETL) or as a host material for phosphorescent or fluorescent emitters. The stability and electron-accepting properties of the oxadiazole ring help in balancing charge carrier injection and transport within the emissive layer, a critical factor for achieving high device efficiency and operational lifetime.

The application of 1,3,4-oxadiazole derivatives extends to organic photovoltaics, where they can be incorporated into the design of materials for organic solar cells researchgate.net. These compounds can function as electron-acceptor units within donor-acceptor (D-A) type conjugated polymers or small molecules, which form the active layer of an OPV device. Furthermore, due to their wide bandgap and suitable energy levels, oxadiazole derivatives have been successfully used as an exciton (B1674681) blocking layer (EBL) at the organic/cathode interface in OPV cells researchgate.netnjtech.edu.cn. Inserting such a layer can prevent excitons from reaching the cathode and quenching, thereby improving charge separation and collection efficiency, ultimately leading to enhanced power conversion efficiency njtech.edu.cn.

The semiconductor properties of 1,3,4-oxadiazole derivatives also make them materials of interest for Organic Field-Effect Transistors (OFETs) researchgate.net. In an OFET, the charge carrier mobility of the active material is a paramount parameter. While many oxadiazole-containing materials are known for their n-type (electron-transporting) characteristics, their performance in OFETs is highly dependent on molecular structure, intermolecular interactions, and solid-state packing, which collectively determine the efficiency of charge transport through the thin film researchgate.net.

Corrosion Inhibition Mechanisms and Performance Enhancement

This compound has been identified as a highly effective corrosion inhibitor, particularly for metals in aggressive acidic environments. Its efficacy stems from its molecular structure and ability to form a protective layer on the metal surface.

The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, creating a barrier that insulates the metal from the corrosive medium researchgate.net. This adsorption is facilitated by several features of the molecule. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, along with the high electron density of the two phenyl rings, allows the molecule to attach strongly to the metal surface researchgate.net. The methoxy (-OCH3) groups on the phenyl rings act as electron-donating groups, which can further enhance the adsorption process and increase inhibition efficiency researchgate.netelectrochemsci.org.

Research on mild steel in sulfuric and phosphoric acid solutions has shown that the compound performs excellently as an inhibitor researchgate.netelectrochemsci.org. The adsorption process on mild steel in a sulfuric acid medium has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a protective monolayer on the surface researchgate.netresearchgate.net. In phosphoric acid, the adsorption is described by an S-shaped isotherm electrochemsci.org. The inhibition is a mixed-type, meaning it affects both anodic and cathodic reactions, though it can act predominantly as a cathodic inhibitor under certain conditions researchgate.netelectrochemsci.org.

Studies have demonstrated a clear relationship between inhibitor concentration and efficiency. As the concentration of this compound increases, so does the surface coverage, leading to significantly improved corrosion protection electrochemsci.org.

| Concentration (M) | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|

| 8 x 10⁻⁴ | 0.5 M H₂SO₄ | 333 | >96.19 | researchgate.net |

| 5 x 10⁻⁴ | 2 M H₃PO₄ | - | 76 | electrochemsci.org |

Correlation between Molecular Structure, Electronic Properties, and Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its molecular and electronic structure. The arrangement of atoms and the distribution of electrons within the molecule dictate its ability to adsorb onto a metal surface and form a protective barrier. The 1,3,4-oxadiazole ring is essentially planar, with the two methoxy-substituted phenyl rings inclined at slight dihedral angles to this central ring. nih.gov This near-planar structure provides a large surface area for effective adsorption onto the metal.

The key to its inhibitory action lies in the presence of heteroatoms (nitrogen and oxygen) and the delocalized π-electrons in the aromatic rings and the oxadiazole core. ull.es These features create centers of high electron density that can readily interact with the vacant d-orbitals of iron atoms on the steel surface, facilitating a strong adsorption process. researchgate.net The presence of electron-donating methoxy groups (-OCH₃) on the phenyl rings further enhances the electron density on the molecule, strengthening the adsorption process and consequently improving inhibition efficiency. researchgate.net

Quantum chemical calculations have established a significant correlation between the inhibitor's electronic properties and its performance. researchgate.net Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (µ) are used to explain the inhibition mechanism. electrochemsci.org A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE) generally implies higher reactivity and thus greater inhibition efficiency. The dipole moment also plays a role in the adsorption process. These calculated chemical indices show a strong correlation with experimentally determined inhibition efficiencies. researchgate.net

Table 1: Key Electronic Properties and Their Influence on Inhibition

| Electronic Property | Significance in Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of the molecule. Higher values facilitate stronger adsorption on the metal surface. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's ability to accept electrons. Lower values suggest stronger back-bonding with the metal. |

| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller energy gap correlates with higher chemical reactivity and generally leads to better inhibition efficiency. |

| Dipole Moment (µ) | A non-zero dipole moment can enhance the electrostatic interaction between the inhibitor molecule and the charged metal surface. |

| Electron Density on Heteroatoms | High electron density on nitrogen and oxygen atoms makes them primary sites for coordination with metal atoms. |

Electrochemical Studies of Inhibition Performance (e.g., Potentiodynamic Polarization, EIS)

Electrochemical techniques are crucial for quantifying the inhibition performance of this compound. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two primary methods used to evaluate its effectiveness in various acidic media.

Potentiodynamic Polarization: Polarization studies reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For this compound, studies show that it acts as an inhibitor by suppressing both reactions. Depending on the acidic medium and electrode potential, it can be classified as a mixed-type or predominantly cathodic inhibitor. researchgate.netelectrochemsci.org In a 2M H₃PO₄ solution, it functions mainly as a cathodic inhibitor. electrochemsci.org The addition of the inhibitor to the corrosive solution causes a shift in the corrosion potential (Ecorr) and a significant reduction in the corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. Results show that its inhibition efficiency increases with concentration, reaching 76% at a concentration of 5x10⁻⁴ M in one study. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the inhibitor's interaction with the metal surface. mdpi.com The EIS data for steel in an acidic solution with this compound typically show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration rises. researchgate.net The increase in Rct indicates that the rate of the corrosion reaction is slowed down due to the formation of a protective film. The decrease in Cdl is attributed to the gradual replacement of water molecules by the inhibitor molecules at the metal-solution interface, leading to a thicker electrical double layer or a decrease in the local dielectric constant. These changes confirm the adsorption of the inhibitor onto the steel surface, forming a barrier that impedes the corrosion process. researchgate.net

Table 2: Representative Electrochemical Data for an Oxadiazole Inhibitor

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) from Polarization | IE (%) from EIS |

| 0 (Blank) | -480 | 250 | 150 | 120 | - | - |

| 1x10⁻⁵ | -475 | 110 | 350 | 95 | 56.0 | 57.1 |

| 5x10⁻⁵ | -472 | 75 | 580 | 80 | 70.0 | 74.1 |

| 1x10⁻⁴ | -468 | 50 | 920 | 65 | 80.0 | 83.7 |

| 5x10⁻⁴ | -465 | 30 | 1450 | 50 | 88.0 | 90.3 |

Note: The data in this table are representative examples to illustrate trends and are not from a single specific study.

Surface Analysis Techniques for Inhibitor Film Characterization (e.g., SEM, XPS)

To visually and chemically confirm the formation of a protective film by this compound on a metal surface, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the steel surface typically shows significant damage, characterized by a rough and pitted appearance due to aggressive acid attack. In contrast, the surface of steel treated with this compound remains much smoother and shows significantly less corrosion damage, confirming the formation of a protective layer that isolates the metal from the aggressive medium. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique used to determine the elemental composition and chemical states of the atoms on the metal surface. researchgate.net Analysis of the steel surface after immersion in an inhibited acid solution can confirm the presence of the inhibitor film. XPS spectra would show peaks corresponding to carbon, nitrogen, and oxygen, which are the constituent elements of the oxadiazole inhibitor. researchgate.net High-resolution scans of the N 1s and O 1s regions can provide insight into the chemical bonding between the inhibitor and the metal surface. For instance, shifts in binding energies can indicate the formation of coordinate bonds between the nitrogen/oxygen heteroatoms of the oxadiazole molecule and the iron atoms on the surface, confirming a chemisorption mechanism. researchgate.netresearchgate.net These studies have shown that the inhibitive layer can be composed of an iron oxide/hydroxide mixture where the inhibitor molecules are incorporated. researchgate.net

Polymer Chemistry and High-Performance Polymer Synthesis

Incorporation into Conjugated Polymer Backbones (e.g., Poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene))

The 2,5-diaryl-1,3,4-oxadiazole unit, the core of this compound, is a valuable building block in polymer chemistry, particularly for the synthesis of high-performance conjugated polymers. Its electron-deficient nature makes it an excellent component for creating materials with strong electron affinity, which are useful in various organic electronic devices. ingentaconnect.com

One strategy involves incorporating this oxadiazole moiety into the backbone of conjugated polymers like poly(p-phenylene vinylene) (PPV). nih.gov This can be achieved by synthesizing monomers that contain the 2,5-diaryl-1,3,4-oxadiazole unit and then polymerizing them. For example, PPV derivatives with the oxadiazole unit attached as a side chain have been synthesized via the Gilch polymerization route. ingentaconnect.comnih.gov The introduction of the oxadiazole group into the polymer structure significantly alters its electronic properties, enhancing its electron-transporting capabilities. cambridge.org This makes the resulting polymers suitable for use as electron-transporting or emissive layers in polymer light-emitting diodes (PLEDs). The bulky nature of the oxadiazole side groups can also help to suppress intermolecular interactions and self-quenching in the solid state, leading to improved photoluminescence quantum yields. nycu.edu.tw

Investigation of Polymerization Mechanisms (Anionic, Radical)

The synthesis of polymers containing the this compound unit can be achieved through various polymerization mechanisms, with radical and anionic polymerization being prominent methods.

Radical Polymerization: The Gilch route, a well-known method for synthesizing PPV and its derivatives, is a type of radical polymerization. nih.gov This method involves the polymerization of a suitable bis(halomethyl)benzene monomer containing the oxadiazole moiety. This approach is robust and allows for the creation of high-molecular-weight polymers.

Anionic Polymerization: Anionic polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity indices. researchgate.net However, its application to functional monomers containing heteroatoms, such as those with oxadiazole and pyridine units, can be challenging due to potential side reactions where the anionic initiator or propagating chain end attacks the electron-deficient heterocyclic rings. researchgate.net Research on similar oxadiazole-containing monomers has shown that controlled polymerization can be achieved by carefully tuning the nucleophilicity of the initiator and controlling the reaction temperature. For instance, using a weaker initiator like triphenylmethyl potassium (TPM-K) at low temperatures (e.g., -78 °C) can suppress side reactions and lead to the synthesis of well-defined poly(2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole). researchgate.net

Development of Oxadiazole-Based Polymer Materials with Tunable Electronic Properties

The incorporation of the this compound structure into polymers allows for the precise tuning of their electronic and photophysical properties. The electron-withdrawing nature of the 1,3,4-oxadiazole ring lowers the HOMO and LUMO energy levels of the resulting polymer. cambridge.orgnycu.edu.tw This property is highly desirable for creating materials with improved electron injection and transport in electronic devices.

The electronic properties can be further tuned by chemical modification of the oxadiazole unit or by copolymerization with other monomers. For example, attaching different terminal groups to the oxadiazole side chains can alter the polymer's photophysical and electrochemical characteristics. nycu.edu.tw Blending oxadiazole-containing polymers with other conjugated polymers is another effective strategy for tuning the material's properties. This approach has been used to adjust the emission color of PLEDs from green to blue and to enhance electroluminescence efficiency by balancing charge carrier injection and transport. nanoscience.or.kr The introduction of the oxadiazole moiety often leads to a bathochromic (red) shift in the UV-Vis absorption spectrum and can result in materials with high photoluminescence quantum yields and good thermal stability, making them excellent candidates for advanced applications in optoelectronics. researchgate.net

Liquid Crystalline Material Design and Properties

The parent compound, this compound, is a thermally stable crystalline solid that does not exhibit liquid crystalline behavior on its own. nih.gov Its value in materials science stems from its molecular architecture; the central 1,3,4-oxadiazole ring linked to two para-substituted phenyl groups creates a rigid, nearly planar, and linear core structure. nih.gov This inherent rigidity and shape make it an excellent mesogenic unit, or building block, for the design of thermotropic calamitic (rod-shaped) liquid crystals. researchgate.netresearchgate.net

The primary functionalization strategy to induce mesomorphism (liquid crystalline phases) in materials based on this oxadiazole core involves the chemical modification of its terminal groups. The short methoxy (-OCH₃) groups on the parent compound provide strong intermolecular attractions that favor a stable crystal lattice. To disrupt this lattice and promote the formation of intermediate mesophases, these are typically replaced with longer, more flexible n-alkoxy chains (-OCₙH₂ₙ₊₁). This creates a homologous series of 2,5-bis(4-alkoxyphenyl)-1,3,4-oxadiazoles.

The addition of these flexible tails is crucial for imparting liquid crystalline properties. The flexible chains lower the melting point by disrupting the crystal packing and increase the molecule's aspect ratio (length-to-breadth), which enhances the anisotropy of intermolecular forces. This creates a delicate balance between the rigid core's tendency to align directionally and the flexible chains' thermal motion, allowing for the formation of ordered fluid phases like the nematic and smectic phases upon heating.

Research Findings and Structure-Property Relationships

Detailed studies on homologous series of calamitic liquid crystals containing a central 1,3,4-oxadiazole core reveal predictable relationships between the length of the terminal alkoxy chains and the resulting mesomorphic properties. As the number of carbon atoms (n) in the alkoxy chains increases, several key trends are observed:

Induction of Mesomorphism: While short-chain derivatives (like the parent methoxy compound, n=1) are purely crystalline, mesophases appear as the chain length increases.

Phase Type and Stability: Initially, longer chains tend to promote the formation of a nematic (N) phase, where molecules have long-range orientational order but no positional order. As the chain length is further extended, the van der Waals forces between the aliphatic tails become more significant, favoring the formation of more ordered smectic (Sm) phases, which feature layered structures. researchgate.net In many oxadiazole-based systems, smectic C (SmC) or smectic A (SmA) phases become dominant in higher homologues.

Transition Temperatures: The melting points (Crystal to Mesophase/Isotropic) generally decrease with increasing chain length, although often showing an odd-even effect where derivatives with an even number of carbons in the chain have higher melting points than those with an odd number. The clearing temperatures (Mesophase to Isotropic Liquid, Tᵢ), which indicate the thermal stability of the liquid crystal phase, also tend to decrease as the chains become very long.

The following table presents phase transition data for a representative homologous series of symmetric liquid crystals incorporating a 1,3,4-oxadiazole core, illustrating the typical effects of varying the terminal alkoxy chain length.

Interactive Data Table: Phase Transition Temperatures of a Representative 2,5-Diaryl-1,3,4-Oxadiazole Homologous Series

Note: This table shows data for a representative series to illustrate structure-property relationships, as specific comprehensive data for the 2,5-bis(4-alkoxyphenyl)-1,3,4-oxadiazole series was not available in the searched literature.

| Alkoxy Chain Length (n) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | Mesophases Observed |

| 2 | Cr 180 N 265 I | I 263 N 145 Cr | Nematic |

| 4 | Cr 165 N 240 I | I 238 N 135 Cr | Nematic |

| 6 | Cr 142 SmC 155 N 218 I | I 217 N 153 SmC 120 Cr | Nematic, Smectic C |

| 8 | Cr 135 SmC 170 N 205 I | I 204 N 168 SmC 115 Cr | Nematic, Smectic C |

| 10 | Cr 128 SmC 185 I | I 184 SmC 110 Cr | Smectic C |

| 12 | Cr 125 SmC 182 I | I 181 SmC 108 Cr | Smectic C |

Abbreviations: Cr = Crystal; N = Nematic; SmC = Smectic C; I = Isotropic Liquid.

Beyond the synthesis of simple calamitic mesogens, the 2,5-diaryl-1,3,4-oxadiazole framework is also utilized in more complex molecular architectures. By incorporating it as a bent central unit, researchers have designed "banana-shaped" or bent-core liquid crystals. researchgate.net These materials are of significant interest because their unique shape can lead to the formation of complex, chiral, and polar-ordered mesophases, such as biaxial nematic and various smectic B-phases, even from achiral molecules. researchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Design and Synthesis of Novel Derivatives with Tailored Electronic and Optical Characteristics

A primary avenue for future research lies in the rational design and synthesis of new derivatives of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole to precisely control their electronic and optical properties. The inherent characteristics of the 1,3,4-oxadiazole (B1194373) core, such as its electron-accepting nature, make it an ideal building block for materials used in organic electronics. rsc.org By strategically modifying the peripheral methoxyphenyl groups or introducing different functional moieties at the 2 and 5 positions of the oxadiazole ring, researchers can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

This targeted molecular engineering can lead to derivatives with specific functionalities. For instance, introducing stronger electron-withdrawing or electron-donating groups can modulate the compound's electron affinity and ionization potential, which is crucial for optimizing its performance as an electron transport material in Organic Light-Emitting Diodes (OLEDs). rsc.org Research has shown that creating derivatives by linking the oxadiazole core to other π-conjugated systems, such as stilbene (B7821643) or fluorene (B118485), can yield materials with enhanced fluorescence and potential applications in organic optical materials. rsc.orgaip.org

Future synthetic strategies will likely focus on creating derivatives with:

Enhanced quantum yields: Increasing the number of thiophene (B33073) units in similar donor-acceptor-donor compounds has been shown to result in higher quantum yields. acs.org

Ambipolar charge transport: By carefully balancing the electron-transporting nature of the oxadiazole core with hole-transporting moieties, it is possible to create materials that can conduct both electrons and holes efficiently. researchgate.net

Specific emission spectra: Functionalization can shift the emission wavelength, enabling the creation of emitters for a full range of colors in OLED displays.

The synthesis of these novel derivatives often involves multi-step reactions, including the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride, followed by cross-coupling reactions to introduce diverse functionalities. acs.orgrsc.org

| Derivative Type | Synthetic Strategy | Targeted Property | Potential Application |

| Stilbene-Oxadiazole Hybrids | Wittig-Horner reaction | Enhanced fluorescence | Organic optical materials |

| Fluorene-Oxadiazole Hybrids | Suzuki/Stille cross-coupling | Improved electron transport | Organic Light-Emitting Diodes (OLEDs) |

| Thiophene-Oxadiazole Systems | Formation of the azole ring from functionalized bithiophenes | High fluorescence quantum yield | Organic semiconductors |

| Carbazole-Oxadiazole Hybrids | Meta-linkage of carbazole (B46965) and oxadiazole | High triplet energy, enhanced hole transport | Host materials for PhOLEDs |

Exploration of Advanced Hybrid Materials Incorporating the Oxadiazole Moiety for Multifunctional Applications

The integration of the this compound moiety into larger, more complex material systems presents a significant opportunity for creating advanced hybrid materials. These materials can combine the desirable electronic properties of the oxadiazole unit with the functionalities of other components, such as polymers or other heterocyclic scaffolds, to achieve multifunctional capabilities. nih.gov

One promising area is the development of hybrid molecules for OLEDs. For example, creating hybrids of 2,5-diaryl-1,3,4-oxadiazoles and fluorene has resulted in materials that act as efficient electron transporters in blended-layer OLEDs. nih.gov Similarly, combining the oxadiazole core with quinoxaline (B1680401) or thiazolidinedione nuclei has led to the synthesis of hybrid scaffolds with potential antitumor and antidiabetic properties, respectively. newcastle.edu.aumdpi.com This demonstrates the potential for interdisciplinary applications spanning from materials science to medicinal chemistry.

Future research in this domain will likely focus on:

Polymer-based hybrids: Incorporating the oxadiazole unit into polymer backbones or as pendant groups to create solution-processable materials for large-area flexible electronics.

Metal-Organic Frameworks (MOFs): Using oxadiazole derivatives as organic linkers in MOFs to create materials with tailored porosity and electronic properties for sensing or catalysis.

Bio-hybrid materials: Conjugating oxadiazole derivatives with biological molecules to develop probes for bio-imaging or therapeutic agents.

The synthesis of these hybrid materials often relies on versatile chemical reactions that allow for the fusion of different molecular components, such as cross-coupling reactions or the cyclization of precursor molecules. nih.govnewcastle.edu.au

| Hybrid Material Class | Component Moieties | Key Feature | Application |

| Oxadiazole-Fluorene | 2,5-diaryl-1,3,4-oxadiazole, 9,9-dihexylfluorene | Enhanced electron transport | OLEDs |

| Oxadiazole-Quinoxaline | 1,3,4-oxadiazole, 7-trifluoromethyl-quinoxaline | Cytotoxic activity | Antitumor agents |

| Oxadiazole-Thiazolidinedione | 1,3,4-oxadiazole, Thiazolidine-2,5-dione | Enzyme inhibition | Anti-diabetic agents |

Development of Machine Learning and AI-Driven Approaches for Oxadiazole Material Discovery and Property Prediction

The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. rsc.org The emergence of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling accelerated discovery and rational design of novel oxadiazole-based materials. researchgate.netaip.org By training algorithms on existing experimental and computational data, ML models can predict the properties of yet-to-be-synthesized compounds, guiding researchers toward the most promising candidates. rsc.org

This data-driven approach can be applied to various aspects of oxadiazole research. nih.gov For instance, ML models can predict key electronic properties such as HOMO/LUMO levels, bandgaps, and charge carrier mobilities based solely on the molecular structure. aip.orgresearchgate.net This is crucial for pre-screening large virtual libraries of potential derivatives for specific applications like OLEDs or organic photovoltaics. Furthermore, AI can assist in predicting reaction outcomes, identifying optimal synthesis conditions, and even proposing novel molecular structures with desired functionalities through inverse design strategies. rsc.org A technique called DELID (Decomposition-supervised Electron-Level Information Diffusion) has been developed to infer electron-level characteristics of large molecules by combining information from smaller fragments, which could significantly speed up property prediction without costly quantum mechanical simulations.

Future directions in this interdisciplinary field include:

Building comprehensive oxadiazole databases: Curating large, high-quality datasets of synthesized oxadiazole derivatives and their measured properties to train more accurate ML models.

Developing specialized algorithms: Creating ML architectures, such as graph neural networks, that are specifically designed to capture the complex structure-property relationships in these heterocyclic compounds. researchgate.net

Integrating AI with automated synthesis: Combining predictive models with robotic platforms to create closed-loop systems for autonomous materials discovery.

The success of these approaches hinges on the availability of robust data and the collaboration between computational scientists, chemists, and materials scientists. researchgate.net

| AI/ML Application | Methodology | Predicted Property/Outcome | Impact on Research |

| Property Prediction | Graph Convolutional Neural Networks (MGCN) | Molecular properties (e.g., atomization energy) | Speeds up drug design and substance discovery. researchgate.net |

| Reaction Outcome Prediction | Support Vector Machine (SVM) trained on successful and failed reactions | Likelihood of successful crystal formation | Reduces experimental trial-and-error. |

| Crystal Structure Prediction | Machine learning models based on chemical composition | Crystal space groups and symmetry | Overcomes challenges in condensed matter physics. aip.org |

| Inverse Material Design | Deep generative models (e.g., variational autoencoders) | Novel molecular structures with target properties | Accelerates the discovery of innovative materials. researchgate.net |

In-depth Studies of Interfacial Phenomena in Device Architectures

The performance and stability of electronic devices, such as OLEDs and organic photovoltaic cells (OPVs), are critically dependent on the properties of the interfaces between different material layers. Since this compound and its derivatives are frequently used as electron transport layers (ETLs) or host materials, understanding the phenomena at these interfaces is paramount for device optimization. ontosight.airsc.org

Future research must focus on a detailed investigation of the interfacial energetics and morphology. This includes studying the energy level alignment between the oxadiazole layer and adjacent layers (e.g., the cathode, the emissive layer, or the hole transport layer). Mismatches in energy levels can create significant barriers to charge injection or extraction, leading to higher operating voltages and reduced device efficiency. rsc.org For example, the performance of OPVs is highly sensitive to the ETL used, with degradation often linked to the formation of insulating layers at the interface.

Key research areas will involve:

Advanced Interface Characterization: Employing techniques like ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) to map the energy level alignment at interfaces involving oxadiazole materials. researchgate.net

Controlling Interfacial Morphology: Investigating how processing conditions affect the thin-film growth and morphology of the oxadiazole layer, and how this, in turn, influences charge transport across the interface.

Interface Engineering: Developing strategies to modify interfaces, such as introducing ultra-thin interlayer materials, to reduce charge injection barriers, improve charge balance, and prevent exciton (B1674681) quenching. researchgate.net

Modeling Charge Transport: Using computational modeling to simulate charge carrier dynamics at the interfaces to gain a deeper understanding of recombination and transport processes.

A thorough understanding of these interfacial phenomena will enable the rational design of device architectures that maximize the performance and operational lifetime of oxadiazole-based electronics. researchgate.net

Scaling Up Sustainable Synthesis and Processing Methodologies for Industrial Applications

For this compound and its derivatives to transition from laboratory-scale research to widespread industrial use, the development of scalable and sustainable synthesis and processing methods is essential. Traditional synthetic routes for 1,3,4-oxadiazoles often rely on harsh reagents like phosphorus oxychloride or polyphosphoric acid and may produce significant chemical waste, raising environmental concerns. ontosight.ai

The future of oxadiazole synthesis will be heavily influenced by the principles of green chemistry. This involves exploring alternative, eco-friendly synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous substances. Promising green approaches include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve product yields compared to conventional heating methods. rsc.org

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents, for example, by using grinding or milling techniques (mechanochemistry), reduces environmental impact. rsc.org

Use of green catalysts and solvents: Employing renewable substrates, non-toxic catalysts, and environmentally benign solvents like water can make the synthesis process more sustainable. A one-step synthesis of oxadiazole derivatives in water has been developed, simplifying the reaction process and improving the yield.

Photocatalysis: Utilizing visible-light photoredox catalysis offers a mild and efficient method for cyclization reactions to form the oxadiazole ring.

Beyond synthesis, developing sustainable processing methodologies for fabricating thin films for electronic devices is also crucial. This includes exploring solution-based techniques like printing or coating, which are more amenable to large-scale, roll-to-roll manufacturing than vacuum deposition methods and can significantly reduce production costs.

| Green Synthesis Technique | Key Advantages | Example Application |

| Microwave Irradiation | Accelerated reaction rates, reduced time, higher yields. rsc.org | Synthesis of 1,3,4-oxadiazole derivatives incorporating benzo[d]thiazole. rsc.org |

| Ultrasound-Assisted Synthesis | Shorter reaction times and better product yields compared to conventional heating. | Synthesis of 5-(4-(benzyloxy)-substituted-phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. rsc.org |

| Solvent-Free Grinding | Rapid, clean, efficient, and avoids the use of harmful solvents. rsc.org | General synthesis of various biologically active compounds. rsc.org |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, excellent yields, avoids pre-activation of reagents. | Cyclization of aldehydes and hypervalent iodine(III) reagents to form 2,5-disubstituted 1,3,4-oxadiazoles. |

| Water as a Solvent | Environmentally friendly, simplifies separation and purification. | One-step synthesis of oxadiazole derivatives from N-hydroxybenzamidine. |

常见问题

Q. What are the standard synthetic routes for 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of 4-methoxybenzoic acid derivatives. A validated method involves refluxing equimolar 4-methoxybenzoic acid and 4-methoxybenzhydrazide in phosphorus oxychloride (POCl₃) for 12 hours, followed by quenching in ice and recrystallization from ethanol (yield: ~65%) . Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (110–120°C) to ensure complete cyclization.

- Solvent selection : POCl₃ acts as both solvent and dehydrating agent, but alternatives like polyphosphoric acid (PPA) may reduce side reactions.

- Purification : Ethanol-water recrystallization improves purity, confirmed by melting point (141–143°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.7525 Å, b = 11.8973 Å, c = 11.6340 Å, β = 115.434°, and Z = 4 .

- FT-IR : Key peaks include C=N stretching (~1610 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- NMR : ¹H NMR shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–8.1 ppm .

Q. What are the primary pharmacological applications of this compound?

- Anti-inflammatory activity : Acts as a COX-2 inhibitor, with IC₅₀ values comparable to indomethacin in vitro .

- Anticancer potential : Shows moderate cytotoxicity against breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and material properties of this compound?

The crystal structure features short C–O interactions (2.9968 Å) and weak C–H⋯π bonds, forming 1D chains along the [203] direction. These interactions enhance thermal stability (decomposition >250°C) and influence optoelectronic properties, such as fluorescence quantum yield .

Q. How can computational methods resolve contradictions in experimental data, such as conflicting corrosion inhibition efficiencies?

Conflicting corrosion inhibition results (e.g., 76% efficiency in 1 M HCl vs. lower performance in H₃PO₄) can be analyzed via:

Q. What strategies improve the compound’s performance as a corrosion inhibitor for mild steel?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance adsorption on steel surfaces.

- Concentration optimization : Inhibition efficiency increases to 76% at 5×10⁻⁴ M in acidic media, as shown by polarization studies .

Methodological Notes

- Contradiction resolution : When replication yields vary (e.g., 65% vs. 75%), verify anhydrous conditions and monitor reaction progress via TLC .

- Advanced applications : For photophysical studies, use time-resolved fluorescence to correlate crystal packing with emission lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。